molecular formula C24H25FN2O5S B280454 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

货号 B280454
分子量: 472.5 g/mol
InChI 键: FSOGQUMFURNXJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been approved by the US FDA for the treatment of EGFR T790M mutation-positive NSCLC.

作用机制

AZD-9291 selectively targets and irreversibly inhibits the mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, which is resistant to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide TKIs. This inhibition leads to the suppression of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis. AZD-9291 also induces apoptosis and cell cycle arrest in NSCLC cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. This compound is extensively metabolized by the liver and excreted in the feces and urine. AZD-9291 has also been shown to have minimal drug-drug interactions and is well-tolerated by patients, with a low incidence of adverse events.

实验室实验的优点和局限性

AZD-9291 has several advantages for use in lab experiments, including its high potency and selectivity for N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, its favorable pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its irreversible binding to N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, which may lead to the development of resistance over time.

未来方向

There are several potential future directions for the research and development of AZD-9291, including:
1. Combination therapy with other targeted agents, such as immune checkpoint inhibitors or anti-angiogenic agents, to enhance its efficacy and overcome resistance.
2. Development of new formulations, such as intravenous or subcutaneous formulations, to improve its pharmacokinetic properties and patient convenience.
3. Investigation of its activity in other N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide-mutant cancers, such as head and neck cancer or colorectal cancer.
4. Development of biomarkers to predict response to AZD-9291 and identify patients who are most likely to benefit from this treatment.
5. Investigation of its activity in combination with radiation therapy or chemotherapy in NSCLC patients.

合成方法

AZD-9291 is synthesized through a multistep process, starting with the reaction of 4-(azepan-1-ylsulfonyl)aniline with 4-fluorobenzaldehyde to form a Schiff base intermediate. This intermediate is then subjected to a cyclization reaction using a palladium catalyst to form the furan ring. The final step involves the coupling of the furan intermediate with 2-chloro-5-nitrobenzoic acid to form AZD-9291.

科学研究应用

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M mutation-positive NSCLC. This compound has shown superior efficacy and safety compared to other N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide TKIs, such as gefitinib and erlotinib. AZD-9291 has also demonstrated activity against central nervous system metastases, which is a common complication in NSCLC patients.

属性

分子式

C24H25FN2O5S

分子量

472.5 g/mol

IUPAC 名称

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H25FN2O5S/c25-18-5-9-20(10-6-18)31-17-21-11-14-23(32-21)24(28)26-19-7-12-22(13-8-19)33(29,30)27-15-3-1-2-4-16-27/h5-14H,1-4,15-17H2,(H,26,28)

InChI 键

FSOGQUMFURNXJJ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F

规范 SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。